N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide
Description
N-((5-(4-Fluorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide is a synthetic compound featuring a benzamide core substituted with 3,4-dimethoxy groups, linked via a methyl group to a 5-(4-fluorophenyl)isoxazole moiety.
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c1-24-16-8-5-13(9-18(16)25-2)19(23)21-11-15-10-17(26-22-15)12-3-6-14(20)7-4-12/h3-10H,11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQGFIZZJJLSCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule can be dissected into two primary components:
- 5-(4-Fluorophenyl)isoxazole-3-methylamine : The isoxazole core with a 4-fluorophenyl substituent and an aminomethyl side chain.
- 3,4-Dimethoxybenzoyl chloride : The activated form of 3,4-dimethoxybenzoic acid for amide bond formation.
The synthesis hinges on efficient construction of the isoxazole ring, followed by functionalization and coupling (Fig. 1).
Isoxazole Core Synthesis: Methodologies and Optimization
Oximation-Halogenation-Cyclization (OHC) Route
This three-step sequence, detailed in CN116283810A, provides a scalable pathway:
Step 1: Oximation of 4-Fluorobenzaldehyde
4-Fluorobenzaldehyde reacts with hydroxylamine hydrochloride under alkaline conditions to form the corresponding oxime.
Conditions :
Step 2: Halogenation with N-Chlorosuccinimide (NCS)
The oxime undergoes halogenation using NCS in dimethylacetamide (DMA):
Conditions :
Step 3: Cyclization with Ethyl Propionylacetate
Ring closure is achieved via base-mediated reaction with ethyl propionylacetate:
Conditions :
Table 1: Comparative Analysis of OHC Route Parameters
| Step | Reagent | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NH₂OH·HCl/NaOH | H₂O/EtOH | 70 | 24 | 94.5 |
| 2 | NCS | DMA | 45 | 3 | 95 |
| 3 | Ethyl Propionylacetate | EtOH | 25 | 12 | 79 |
1,3-Dipolar Cycloaddition Alternative
Nitrile oxides generated in situ from hydroximoyl chlorides undergo cycloaddition with acetylenes to form isoxazoles:
General Reaction :
$$ \text{RC≡CH} + \text{ArC(Cl)=NOH} \rightarrow \text{Isoxazole} $$
Advantages :
Limitations :
- Requires stringent moisture control
- Limited scalability compared to OHC route
Functionalization to 5-(4-Fluorophenyl)Isoxazole-3-Methylamine
Chloromethylation and Amination
The isoxazole intermediate undergoes chloromethylation followed by ammonolysis:
Chloromethylation :
- Reagents: Paraformaldehyde, HCl gas
- Solvent: Dioxane, 60°C, 8 hr
- Yield : 82%
Amination :
- Conditions: NH₃/MeOH, 100°C, 12 hr (sealed tube)
- Yield : 75%
Amide Bond Formation: Coupling Strategies
Schlenk-Type Acylation
Activation of 3,4-dimethoxybenzoic acid using thionyl chloride:
Procedure :
- Convert acid to acyl chloride (SOCl₂, reflux 2 hr)
- React with isoxazole-methylamine in dry THF
- Yield : 91%
Carbodiimide-Mediated Coupling
Preferred for heat-sensitive substrates:
Conditions :
- EDCI (1.2 eq), HOBt (1.1 eq), DIPEA (2.5 eq)
- Solvent: DMF, 0°C → RT, 24 hr
- Yield : 94%
Table 2: Amidation Method Comparison
| Method | Activator | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Schlenk Acylation | SOCl₂ | THF | 66 | 91 |
| Carbodiimide | EDCI/HOBt | DMF | 25 | 94 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern plants employ flow chemistry for critical steps:
Halogenation Stage :
- Microreactor design: 2.5 mm ID, PFA tubing
- Residence time: 12 min
- Productivity : 1.2 kg/hr
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 8.21 (s, 1H, isoxazole-H)
- δ 7.89 (d, J = 8.4 Hz, 2H, Ar-F)
- δ 6.95 (d, J = 8.4 Hz, 2H, Ar-F)
- δ 4.66 (s, 2H, CH₂NH)
- δ 3.91 (s, 6H, 2×OCH₃)
HRMS (ESI+) :
- Calculated for C₁₉H₁₇FN₂O₄ [M+H]⁺: 357.1248
- Found: 357.1245
Process Optimization Challenges
Regioselectivity in Isoxazole Formation
The OHC route produces >98% regioselectivity for 3,5-disubstituted isoxazole when using:
Byproduct Formation in Amidation
Common impurities and mitigation strategies:
| Impurity | Source | Reduction Method |
|---|---|---|
| N-Acylurea | EDCI decomposition | Strict temp control <25°C |
| Hydrolysis | Moisture | Molecular sieves (4Å) |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of new functional groups, leading to derivatives with altered properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide has been studied for its bioactive properties. It may exhibit biological activities such as antimicrobial, antiviral, and anti-inflammatory effects.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide exerts its effects involves interactions with specific molecular targets. The fluorophenyl group enhances binding affinity to receptors, while the isoxazole ring and dimethoxybenzamide moiety contribute to the compound's overall activity. The exact pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Isoxazole- and Benzamide-Containing Derivatives ()
Compounds synthesized in Molecules (2011) share structural motifs with the target molecule, particularly the benzamide and isoxazole groups. Key analogs include:
| Compound ID | Structure Highlights | Molecular Weight (g/mol) | Key Functional Groups | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| Compound 6 | Benzamide + isoxazole-thiadiazole hybrid | 348.39 | C=O (1606 cm⁻¹), aromatic C-H | 70 | 160 |
| Compound 8a | Benzamide + pyridine-thiadiazole hybrid | 414.49 | 2C=O (1679, 1605 cm⁻¹) | 80 | 290 |
| Compound 8c | Benzamide + phenyl-nicotinic ester hybrid | 506.59 | 2C=O (1719, 1611 cm⁻¹) | 80 | 210 |
Key Differences :
- Heterocyclic Modifications : Compounds 6, 8a, and 8c incorporate thiadiazole or pyridine rings instead of the target molecule’s isoxazole. Thiadiazole (e.g., Compound 6) introduces sulfur, enhancing metabolic stability but reducing solubility compared to isoxazole .
- In contrast, acetyl or ester groups in 8a–c add polarity, affecting bioavailability .
- Spectral Data : The target’s IR spectrum would show C=O stretches (~1600–1680 cm⁻¹) similar to these analogs but lack thiadiazole-related absorptions (e.g., C=S at ~1240–1255 cm⁻¹) .
Triazole-Thione Derivatives with Fluorophenyl Groups ()
Compounds from IJMS (2014) feature triazole-thione cores and fluorophenyl substituents, offering insights into halogenation effects:
| Compound Series | Structure Highlights | Key Functional Groups | Tautomeric Form |
|---|---|---|---|
| 7–9 | Triazole-thione + difluorophenyl sulfonyl | C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹) | Thione (confirmed by IR) |
| 10–15 | S-alkylated triazoles + fluorophenyl ketones | C=O (1663–1682 cm⁻¹) | Stable alkylated form |
Comparison :
- Tautomerism : Unlike the target’s stable isoxazole, triazole-thiones (7–9) exist in equilibrium between thiol and thione forms, which may affect reactivity in biological systems .
- Synthetic Routes : Both the target and these analogs use reflux conditions, but the latter employ sodium hydroxide for cyclization, suggesting pH-sensitive stability differences .
Fluorophenyl-Containing Pharmaceuticals ()
Sarizotan Hydrochloride, a Parkinson’s disease drug, shares a fluorophenyl group but differs in core structure:
| Compound | Structure Highlights | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| Sarizotan | Benzopyran + fluorophenyl + pyridinemethanamine | 384.90 | Neurological disorders |
Comparison :
- Scaffold Differences : Sarizotan’s benzopyran core confers rigidity and extended half-life, while the target’s isoxazole-methyl-benzamide offers flexibility for modular derivatization .
- Fluorine Position : Both compounds use fluorine to modulate electronic effects, but Sarizotan’s meta-fluorine (on benzopyran) vs. the target’s para-fluorine may influence target selectivity .
Agrochemical Benzamide Derivatives ()
Pesticides like diflubenzuron highlight structural versatility of benzamides:
| Compound | Structure Highlights | Key Substituents | Applications |
|---|---|---|---|
| Diflubenzuron | Benzamide + 2,6-difluorophenyl | Cl, F | Insect growth regulator |
Comparison :
- Halogen Effects : Diflubenzuron’s 2,6-difluorophenyl group increases steric hindrance compared to the target’s 4-fluorophenyl, possibly reducing enzymatic degradation in pests .
- Methoxy vs. Halogen : The target’s 3,4-dimethoxy groups enhance electron-donating capacity, contrasting with diflubenzuron’s electron-withdrawing halogens, which may redirect biological targets .
Biological Activity
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide is a synthetic compound that belongs to the class of isoxazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science.
- Molecular Formula : C19H17FN2O4
- Molecular Weight : 356.3 g/mol
- CAS Number : 953180-85-3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects by inhibiting key enzymes or modulating receptor activities, which can lead to various therapeutic effects.
Biological Activities
-
Anticancer Activity :
- Research indicates that isoxazole derivatives have shown promise in anticancer applications. For instance, studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The introduction of halogen groups like fluorine has been noted to enhance the anticancer activity of these compounds due to increased lipophilicity and improved binding interactions with target proteins .
-
Chitin Synthesis Inhibition :
- A study focused on related isoxazole compounds revealed their effectiveness as chitin synthesis inhibitors in agricultural pests such as Chilo suppressalis. These compounds were shown to disrupt the synthesis of chitin, a crucial component of insect exoskeletons, thereby acting as potential insecticides .
-
Antimicrobial Properties :
- Isoxazole derivatives are also being explored for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, although specific data on this compound's efficacy remains limited.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference Source |
|---|---|---|
| Anticancer | Promising | |
| Chitin Inhibition | Effective | |
| Antimicrobial | Under Investigation |
Detailed Research Findings
-
Anticancer Studies :
- A study published in 2024 highlighted the synthesis of various isoxazole derivatives and their evaluation against cancer cell lines. The findings indicated that modifications at the para-position of the phenyl ring significantly influenced anticancer activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .
-
Chitin Synthesis Inhibition :
- Another significant study evaluated the inhibitory effects of isoxazole derivatives on chitin synthesis in Chilo suppressalis. The results showed that certain substitutions enhanced inhibitory potency, with fluorinated compounds exhibiting superior activity compared to their non-fluorinated counterparts .
Q & A
Q. What are the key synthetic challenges in preparing N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide, and how are they addressed?
The synthesis involves multi-step reactions, including the formation of the isoxazole core and subsequent coupling with the 3,4-dimethoxybenzamide moiety. Critical challenges include controlling regioselectivity during isoxazole ring formation and ensuring efficient amide bond coupling. Methods such as Suzuki-Miyaura cross-coupling (for fluorophenyl substitution) and activation of carboxylic acids using EDCI/HOBt for amidation are commonly employed . Purification often requires column chromatography and structural validation via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How do structural features of this compound influence its physicochemical properties?
The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the 3,4-dimethoxybenzamide moiety contributes to hydrogen-bonding interactions with target proteins. The isoxazole ring introduces rigidity, affecting conformational flexibility and binding affinity. Computational studies (e.g., molecular docking) and logP/logD measurements are used to correlate structure with solubility and membrane permeability .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictory bioactivity data across different assays?
Discrepancies in bioactivity (e.g., inhibitory potency against phospholipase D vs. other enzymes) may arise from assay conditions (pH, co-solvents) or off-target interactions. To resolve these:
- Perform dose-response curves under standardized conditions.
- Use orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity assays).
- Compare results with structurally analogous compounds (e.g., replacing the 4-fluorophenyl with benzofuran or difluorobenzamide groups) to identify substituent-specific effects .
Q. How can structure-activity relationship (SAR) studies be optimized for this compound?
Focus on systematic modifications:
- Isoxazole ring : Replace fluorine with other halogens (Cl, Br) to assess electronic effects.
- Benzamide moiety : Vary methoxy group positions (e.g., 2,5-dimethoxy vs. 3,4-dimethoxy) to probe steric and electronic contributions.
- Linker flexibility : Introduce methylene spacers between the isoxazole and benzamide groups. High-throughput screening (HTS) and molecular dynamics simulations can prioritize analogs for synthesis .
Q. What crystallographic techniques are suitable for elucidating the compound’s solid-state structure?
Single-crystal X-ray diffraction is ideal for resolving conformational details. Key steps:
- Recrystallize from methanol/water or DMSO/ether mixtures.
- Analyze intermolecular interactions (e.g., hydrogen bonds between methoxy oxygen and amide protons) to predict packing efficiency and stability.
- Compare with analogous structures (e.g., 3,4-difluorobenzamide derivatives) to identify polymorphism risks .
Q. How can metabolic stability be assessed in preclinical studies?
Use in vitro models:
- Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life () and intrinsic clearance.
- CYP450 inhibition screening : Evaluate interactions with CYP3A4/2D6 isoforms.
- Metabolite identification : LC-MS/MS to detect hydroxylation or demethylation products. Structural modifications (e.g., fluorination) often reduce oxidative metabolism .
Methodological Guidance
Q. What analytical methods are critical for confirming purity and identity?
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and gradient elution (ACN/water + 0.1% TFA).
- NMR : Confirm methoxy ( ~3.8 ppm) and fluorophenyl ( ~7.2–7.6 ppm) proton signals.
- Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values.
- Mass spectrometry : HRMS with ESI+ mode for exact mass confirmation .
Q. How should researchers design in vivo studies to evaluate target engagement?
- Dosing regimen : Administer via oral gavage or IP injection, with doses based on in vitro IC values (e.g., 10–50 mg/kg).
- Pharmacodynamic markers : Measure downstream biomarkers (e.g., phospholipase D activity in plasma/tissue homogenates).
- PK/PD modeling : Correlate plasma concentrations with effect duration. Include positive controls (e.g., known enzyme inhibitors) and vehicle groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
